Tetrafluoroisophthalonitrile
Overview
Description
Tetrafluoroisophthalonitrile is an organic compound with the molecular formula C8F4N2. It is a derivative of isophthalonitrile, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrafluoroisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of isophthalonitrile with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride. The reaction typically occurs under high temperature and pressure conditions to ensure complete fluorination.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of specialized equipment to handle the corrosive nature of fluorinating agents and the high temperatures required for the reaction.
Chemical Reactions Analysis
Types of Reactions: Tetrafluoroisophthalonitrile undergoes various chemical reactions, including nucleophilic substitution, reduction, and cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of one or more fluorine atoms with nucleophiles such as amines or thiols. Common reagents include sodium amide and thiourea, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide.
Reduction: this compound can be reduced to tetrafluoroisophthalamidine using reducing agents such as lithium aluminum hydride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds. For example, it can react with diamines to form tetrafluorobenzimidazole derivatives.
Major Products: The major products formed from these reactions include substituted tetrafluoroisophthalonitriles, tetrafluoroisophthalamidines, and various heterocyclic compounds.
Scientific Research Applications
Tetrafluoroisophthalonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated aromatic compounds and polymers. Its unique properties make it valuable in the development of high-performance materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: this compound derivatives are investigated for their potential use as pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals, including flame retardants and corrosion-resistant coatings.
Mechanism of Action
The mechanism of action of tetrafluoroisophthalonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s fluorine atoms enhance its binding affinity and stability, making it an effective inhibitor. In industrial applications, its high thermal stability and resistance to chemical degradation make it suitable for use in harsh environments.
Comparison with Similar Compounds
Tetrafluoroisophthalonitrile is unique due to its high fluorine content and thermal stability. Similar compounds include:
Tetrafluoroterephthalonitrile: This compound has a similar structure but differs in the position of the nitrile groups. It is also used in the synthesis of high-performance materials.
Pentafluorobenzonitrile: This compound contains one additional fluorine atom and is used in similar applications, but its reactivity and properties differ due to the extra fluorine.
Hexafluorobenzene: While not a nitrile, this compound is often compared due to its high fluorine content and stability. It is used in various chemical reactions and as a solvent for fluorinated compounds.
This compound stands out due to its balanced reactivity and stability, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2,4,5,6-tetrafluorobenzene-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHMPQKZPHOCRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345939 | |
Record name | Tetrafluoroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377-81-3 | |
Record name | Tetrafluoroisophthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrafluoroisophthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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